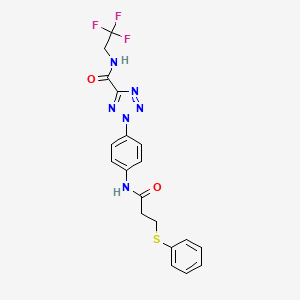

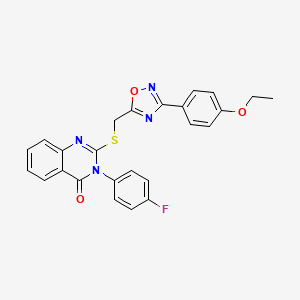

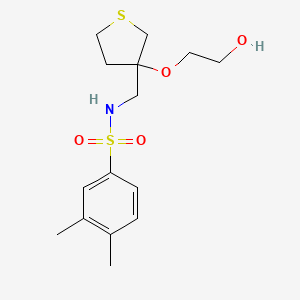

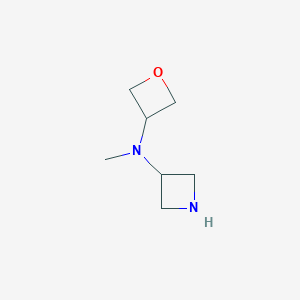

![molecular formula C12H5F6N5S B2920931 7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 303151-91-9](/img/structure/B2920931.png)

7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

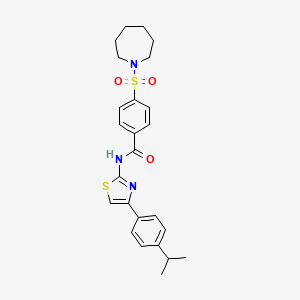

The compound “7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves condensation followed by cyclization of aminoguanidine bicarbonate and the appropriate carboxylic acid . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine”, can be elucidated using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Chemical Reactions Analysis

Triazole derivatives have unique structures that facilitate the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . The reactivity of the triple bond in the alkyne function is very high, making the deprotection of the alkyne function very sensitive .

Physical And Chemical Properties Analysis

Triazoles, including 1,2,4-triazole derivatives, are highly soluble in water . In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of approximately 1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .

科学的研究の応用

Drug Discovery

The triazole ring, a core component of the compound, is known for its use in pharmaceuticals due to its mimicry of the peptide bond and its ability to engage in hydrogen bonding . This makes it a valuable scaffold for drug development, particularly in the creation of new molecules with potential therapeutic effects. For instance, triazole derivatives have been used in the synthesis of compounds with antifungal, antimicrobial, and anticancer activities .

Organic Synthesis

In organic chemistry, the triazole moiety is utilized for its stability and reactivity. It serves as a building block for synthesizing various organic compounds. The presence of the triazole ring can impart stability to the resulting molecules, making them resistant to harsh conditions such as acidic or basic environments .

Polymer Chemistry

The triazole unit is instrumental in polymer chemistry, where it can be incorporated into polymers to enhance their properties. For example, polymers containing triazole groups may exhibit improved thermal stability, mechanical strength, and chemical resistance .

Supramolecular Chemistry

Supramolecular chemistry explores the interactions of molecules through non-covalent bonds. The triazole ring can form multiple non-covalent interactions, which is advantageous for constructing supramolecular structures that have potential applications in molecular recognition and self-assembly processes .

Bioconjugation

Bioconjugation involves attaching two molecules together for biological applications. The triazole ring can act as a linker in bioconjugation processes due to its ability to form stable covalent bonds with various functional groups. This is particularly useful in the development of targeted drug delivery systems and diagnostic agents .

Fluorescent Imaging

Triazole derivatives are often used in fluorescent imaging techniques due to their ability to emit light when excited by a particular wavelength. This property is beneficial for tracking the movement of molecules within cells and for visualizing biological processes in real-time .

Materials Science

In materials science, the triazole ring contributes to the development of new materials with desirable properties. For instance, materials incorporating triazole units may display enhanced electronic, optical, or magnetic characteristics, which can be applied in the fields of electronics, photonics, and information storage .

Chemical Biology

The triazole core is significant in chemical biology for its role in probing biological systems. It can be used to modify biomolecules, thereby aiding in the study of biological pathways and processes. The triazole ring’s stability and versatility make it an excellent tool for investigating the inner workings of cells and enzymes .

作用機序

Target of Action

It is known that 1,2,4-triazole derivatives, which this compound is a part of, have been widely used in medicinal chemistry as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Mode of Action

Several lines of evidence suggest that the primary target of azoles, a class of compounds that includes 1,2,4-triazoles, is the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .

Biochemical Pathways

Given the known targets of similar compounds, it can be inferred that the compound may interfere with the synthesis of ergosterol, an essential component of fungal cell membranes, by inhibiting the enzyme lanosterol 14α-demethylase .

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may inhibit the growth of certain microorganisms by disrupting the integrity of their cell membranes .

Safety and Hazards

特性

IUPAC Name |

7-(1H-1,2,4-triazol-5-ylsulfanyl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F6N5S/c13-11(14,15)6-3-7(12(16,17)18)21-9-5(6)1-2-8(22-9)24-10-19-4-20-23-10/h1-4H,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRWYJKCAABODC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)SC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F6N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2920849.png)

![5-(2,4-dichlorobenzyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2920851.png)

![2-[1-(3,4-Difluorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2920858.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B2920863.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-(tert-butyl)phenyl)thiophene-3-carboxylate](/img/structure/B2920864.png)